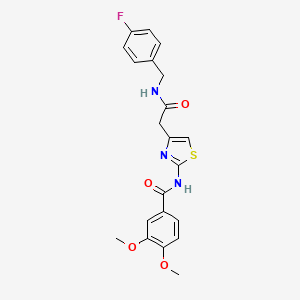
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, an amide group, and a fluorobenzyl group. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. It is often found in various pharmaceuticals due to its diverse biological activities .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo electrophilic and nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Fluorescent and Electrochromic Materials
One application of structurally related compounds involves the development of fluorescent materials with potential uses in optoelectronics and sensing. Thiazolothiazole fluorophores, for example, exhibit strong blue fluorescence and reversible electrochromic properties, which are promising for multifunctional optoelectronic applications and electron transfer sensing. These materials show high quantum yields and long-lived fluorescence lifetimes, making them attractive for a variety of photochemical applications (Woodward et al., 2017).
Anticancer and Antimicrobial Agents
Another significant area of application is in the development of anticancer and antimicrobial agents. Compounds with thiazole and thiazolidine cores have been synthesized and tested for their biological activities. For instance, derivatives of 1,3,4-thiadiazole compounds have shown potential as anticancer agents, with some demonstrating DNA protective abilities against oxidative damage and notable cytotoxicity against cancer cell lines. These compounds exhibit interesting pharmacological profiles that could be useful for the development of new therapeutic strategies (Gür et al., 2020).
Neuroprotection and Enzyme Inhibition
Research has also focused on the potential neuroprotective properties of related compounds. For example, novel Na+/Ca2+ exchange inhibitors have been identified that preferentially inhibit NCX3 and offer protection against hypoxia/reoxygenation-induced neuronal cell damage. Such compounds could have therapeutic potential as neuroprotective drugs, offering a new approach to treating conditions like stroke or traumatic brain injury (Iwamoto & Kita, 2006).
Antipsychotic Potential
Interestingly, derivatives of the compound class have shown potential as antipsychotic agents. A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their pharmacological effects. These compounds reduced spontaneous locomotion in mice without causing ataxia and did not interact with D2 dopamine receptors, suggesting a novel mechanism of action for antipsychotic effects (Wise et al., 1987).
Mecanismo De Acción
The mechanism of action would depend on the specific biological activity of the compound. Thiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . The exact mechanism would depend on the specific target of the compound in the body.
Propiedades
IUPAC Name |
N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-28-17-8-5-14(9-18(17)29-2)20(27)25-21-24-16(12-30-21)10-19(26)23-11-13-3-6-15(22)7-4-13/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYAHASYNNVBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)
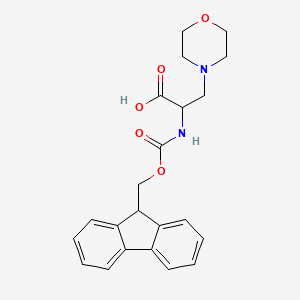
![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)


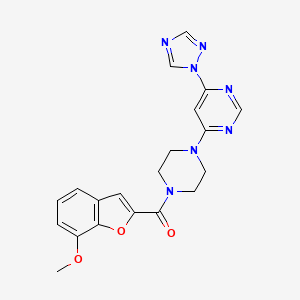

![2-methyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2745405.png)
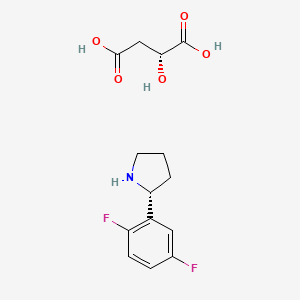
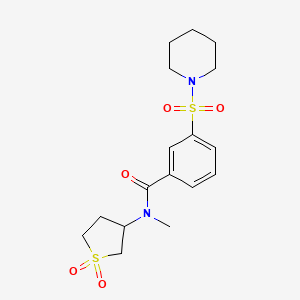
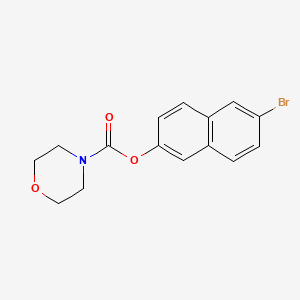
![(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2745411.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745412.png)
